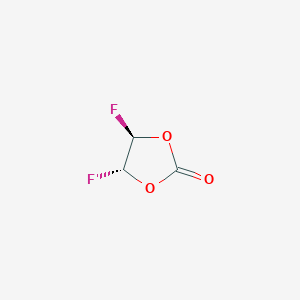
trans-4,5-Difluoro-1,3-dioxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4,5-Difluoro-1,3-dioxolan-2-one: is a fluorinated cyclic ester with the molecular formula C3H2F2O3 . This compound is characterized by its difluoro substitution on the dioxolane ring, which imparts unique chemical properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-4,5-Difluoro-1,3-dioxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of difluoromethanol with carbon dioxide under high pressure and temperature in the presence of a catalyst. The reaction conditions are carefully controlled to favor the formation of the trans isomer.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using similar principles but with optimized reactors and continuous flow processes to ensure efficiency and consistency. The use of advanced catalysts and reaction monitoring systems helps in achieving high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
trans-4,5-Difluoro-1,3-dioxolan-2-one: undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: : Reduction reactions can lead to the formation of hydroxylated or other reduced derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often requiring a base to facilitate the reaction.
Major Products Formed
Oxidation: : Carboxylic acids, ketones, or other oxidized derivatives.
Reduction: : Hydroxylated compounds or other reduced derivatives.
Substitution: : Fluorinated amines, alcohols, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
trans-4,5-Difluoro-1,3-dioxolan-2-one: has several applications in scientific research:
Chemistry: : It serves as a building block in the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals.
Biology: : The compound can be used as a probe in biological studies to understand the role of fluorinated compounds in biological systems.
Industry: : The compound is used in the production of specialty chemicals and materials that require fluorinated components for enhanced properties.
Wirkmechanismus
The mechanism by which trans-4,5-Difluoro-1,3-dioxolan-2-one exerts its effects depends on its specific application. In drug design, for example, the fluorine atoms can enhance the binding affinity of the compound to its molecular target by increasing its lipophilicity and stability. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
trans-4,5-Difluoro-1,3-dioxolan-2-one: is unique due to its specific fluorine substitution pattern, which imparts distinct chemical and physical properties compared to other similar compounds. Some similar compounds include:
1,3-Dioxolan-2-one: : Lacks fluorine atoms, resulting in different reactivity and stability.
4,5-Difluoro-1,3-dioxolane-2-one: : Different isomer with distinct properties and reactivity.
4,5-Difluoro-2,3-dioxolanone: : Another fluorinated cyclic ester with different structural features.
These compounds may have similar applications but differ in their chemical behavior and suitability for specific uses.
Eigenschaften
CAS-Nummer |
311810-76-1 |
|---|---|
Molekularformel |
C3H2F2O3 |
Molekulargewicht |
124.04 g/mol |
IUPAC-Name |
4,5-difluoro-1,3-dioxolan-2-one |
InChI |
InChI=1S/C3H2F2O3/c4-1-2(5)8-3(6)7-1/h1-2H |
InChI-Schlüssel |
DSMUTQTWFHVVGQ-UHFFFAOYSA-N |
SMILES |
C1(C(OC(=O)O1)F)F |
Isomerische SMILES |
[C@H]1([C@H](OC(=O)O1)F)F |
Kanonische SMILES |
C1(C(OC(=O)O1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one;hydrochloride](/img/structure/B8064246.png)
![(1r,5s)-Decahydro-8h-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B8064249.png)
![1-(4-Bromophenyl)-3-fluorobicyclo[1.1.1]pentane](/img/structure/B8064259.png)



![(1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid](/img/structure/B8064287.png)







